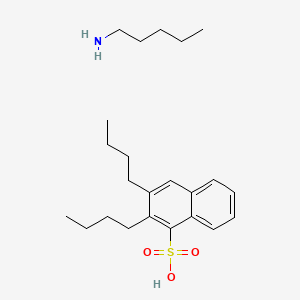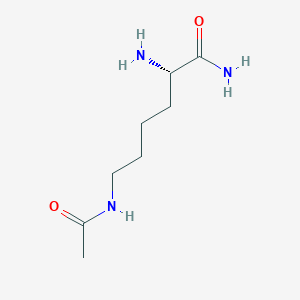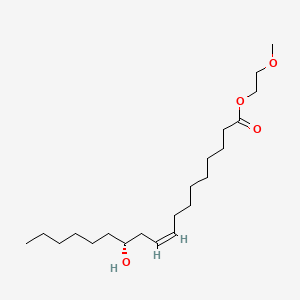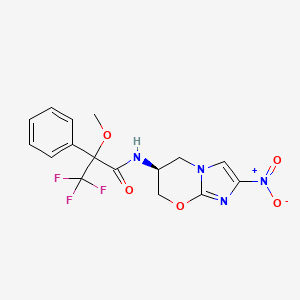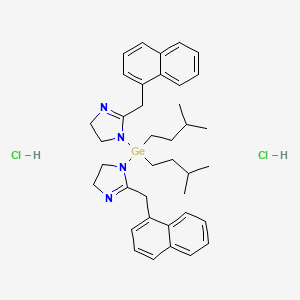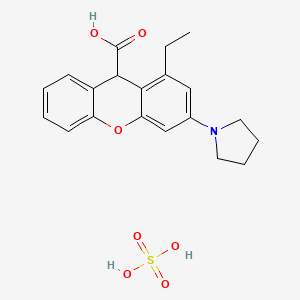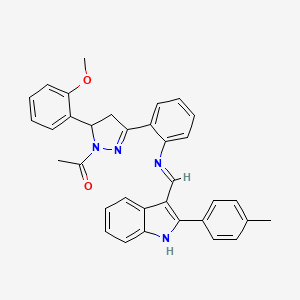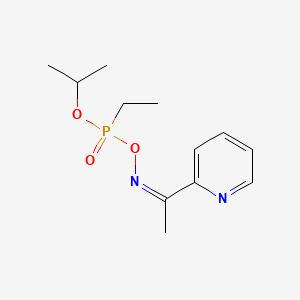
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo- typically involves multiple steps. One common method involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate, which is then further reacted with various reagents to introduce the desired functional groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other isoindole derivatives such as:
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2H-Isoindole-2-acetic acid, 5,5’-carbonylbis [1,3-dihydro-1,3-dioxo-,dilithium salt These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(4-chloro-2-((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl-1,3-dioxo- lies in its specific functional groups, which confer distinct reactivity and potential applications.
Propiedades
Número CAS |
102996-78-1 |
|---|---|
Fórmula molecular |
C29H21ClN6O7 |
Peso molecular |
601.0 g/mol |
Nombre IUPAC |
N-[[(6E)-4-chloro-6-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-1,3-dien-1-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C29H21ClN6O7/c30-19-11-10-18(25(14-19)32-31-24-13-12-21(35(40)41)15-26(24)36(42)43)16-33(20-6-2-1-3-7-20)27(37)17-34-28(38)22-8-4-5-9-23(22)29(34)39/h1-13,15,31H,14,16-17H2/b32-25+ |
Clave InChI |
BSSOBKITVFHCCY-WGPBWIAQSA-N |
SMILES isomérico |
C\1C(=CC=C(/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
SMILES canónico |
C1C(=CC=C(C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


